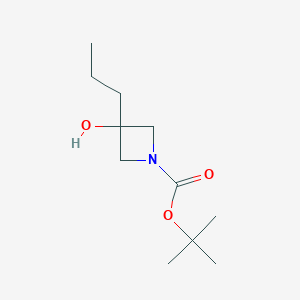

Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate is a synthetic compound that belongs to the class of azetidines1. It is a specialized chemical with a specific molecular structure.

Synthesis Analysis

The synthesis of Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate is a complex process that involves several steps. Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s likely that it involves reactions with tert-butyl alcohol and other reagents under controlled conditions1.Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involving Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate are not explicitly mentioned in the search results. However, as an azetidine derivative, it may participate in various organic reactions, including substitutions, additions, and ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties of Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate are not provided in the search results.Wissenschaftliche Forschungsanwendungen

1. Modulation of Supramolecular Structure

- Application Summary : Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .

- Methods of Application : The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was precisely controlled by stepwise annealing on Ag (111) . The evolution of supramolecular self-assembly was successfully realized and directly visualized by high-resolution scanning tunneling microscopy .

- Results : The formation of honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds . This work can possibly be exploited in constructing stable and long-range ordered nanostructures in surface-assisted systems, which can also promote the development of nanostructures in functional molecular devices .

2. Preparation and Properties of Low-Dielectric Polyimide Films

- Application Summary : Tert-butyl branches in the main chain of polyimides (PIs) can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant .

- Methods of Application : A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy . This employed tetracarboxylic dianhydride and 4,4′-diamino-3,5-ditert butyl biphenyl ether as monomers .

- Results : The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) . This outperforms most of the results reported to date .

3. Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method uses flow microreactor systems . The resultant flow process was more efficient and versatile compared to the batch .

- Results : The process resulted in a more efficient, versatile, and sustainable method for the synthesis of tertiary butyl esters .

4. The tert-butyl Group in Chemistry and Biology

- Application Summary : The crowded tert-butyl group has a unique reactivity pattern . It is used in chemical transformations, and it has relevance in nature and its implication in biosynthetic and biodegradation pathways .

- Methods of Application : The tert-butyl group is used in various chemical transformations . Its unique reactivity pattern is exploited in biosynthetic and biodegradation pathways .

- Results : The tert-butyl group has potential applications in biocatalytic processes .

5. Late-stage Hydroxylation at tert-butyl Sites

- Application Summary : Late-stage hydroxylation at tert-butyl sites is demonstrated on densely functionalized molecules of pharmaceutical interest .

- Methods of Application : This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

- Results : The results show the potential of tert-butyl as a functional group in the synthesis of complex molecular architectures .

6. Tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

- Application Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used for dipeptide synthesis .

- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

7. Removal of Methyl Tert-Butyl Ether

- Application Summary : The mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether is explored .

- Methods of Application : The materials commonly used in the combined process, such as zeolite and activated carbon, are compared . The physical and chemical properties and functions of different materials are explored .

- Results : This comprehensive overview provides insights into the removal of methyl tert-butyl ether .

Safety And Hazards

The safety data and hazards associated with Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate are not explicitly mentioned in the search results. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment, and in a well-ventilated area2.

Zukünftige Richtungen

The future directions for the use and study of Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate are not specified in the search results. The future directions would depend on the current applications and research findings related to this compound.

Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORFCPGELQOTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)